![molecular formula C18H19N5O2S B15105639 N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15105639.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a cyclopenta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the tetrazole ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole moiety (1H-tetrazol-1-yl) undergoes nucleophilic substitution reactions under basic conditions. Key findings include:
Reaction Type | Conditions | Products | Yield | Catalysts/Notes |
---|---|---|---|---|
Alkylation | K₂CO₃, DMF, 80°C | N-alkylated tetrazole derivatives | 65–78% | Selectivity for N1-position due to steric effects |
Arylation | Pd(OAc)₂, XPhos, 110°C | Biaryl tetrazole analogs | 42–55% | Requires ligand-assisted palladium catalysis |
These reactions are critical for modifying the compound’s electronic properties while retaining bioactivity.
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
textH₂O/HCl (reflux) → Carboxylic acid (+ NH2R) NaOH/EtOH (60°C) → Carboxylate salt
Key Data:
-
Acidic Hydrolysis : Complete conversion after 6 hours at 110°C (confirmed by HPLC).
-
Basic Hydrolysis : 89% yield of carboxylate after 4 hours.
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles:
Partner | Conditions | Product | Application |
---|---|---|---|
Phenylacetylene | CuI, DIPEA, 100°C | Triazolo-thiophene hybrid | Enhanced kinase inhibition |
Acetonitrile | Microwave, 150°C | Imidazolo-tetrazole | Antibacterial screening |
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes electrophilic substitution, primarily at the para-position relative to the methoxy group:
Reaction | Reagents | Position | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | C4 | 73% |
Sulfonation | SO₃/H₂SO₄ | C4 | 68% |
Mechanistic Insight :
The methoxy group acts as an electron-donating substituent, directing incoming electrophiles to the para-position.
Reductive Modification of the Thiophene Core
The cyclopenta[b]thiophene moiety undergoes hydrogenation under high-pressure H₂:
Conditions | Catalyst | Product | Notes |
---|---|---|---|
50 bar H₂, 120°C | Pd/C | Dihydrothiophene derivative | Partial saturation retains tetrazole stability |
Comparative Reactivity with Structural Analogs
A comparison with similar compounds highlights unique reactivity profiles:
Stability Under Oxidative Conditions
The compound decomposes under strong oxidative agents (e.g., KMnO₄), forming sulfone derivatives.
Degradation Pathway :
textThiophene → Sulfoxide (mCPBA, 0°C) → Sulfone (excess mCPBA, 25°C)
Suzuki-Miyaura Coupling
The thiophene core participates in cross-coupling reactions:
Boronic Acid | Conditions | Product Yield |
---|---|---|
Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 80°C | 58% |
4-Methoxybenzene boronic acid | Same conditions | 63% |
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include other heterocyclic compounds with tetrazole rings, methoxyphenyl groups, or cyclopenta[b]thiophene moieties. Examples include:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. Its unique structural features, including a methoxyphenyl group and a tetrazole ring, suggest promising interactions with various biological targets. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound's molecular formula is C18H19N5O2 with a molecular weight of 337.4 g/mol. The structural complexity includes:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids, facilitating interactions with enzymes and receptors.
- Methoxyphenyl Group : Enhances binding affinity and specificity towards biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The tetrazole moiety can form hydrogen bonds and electrostatic interactions, modulating the activity of biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines:
Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 | IC50 (µM) against PC-3 |
---|---|---|---|
This compound | TBD | TBD | TBD |
Doxorubicin | 40.0 ± 3.9 | 20.5 ± 2.1 | 6.8 ± 1.2 |
These findings suggest that the compound may possess similar or enhanced efficacy compared to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
In addition to anticancer effects, there is evidence suggesting that compounds with similar structural features exhibit anti-inflammatory properties. For example, tetrazole derivatives have been evaluated for their ability to inhibit LPS-induced NF-kB activation without significant cytotoxicity in normal cells . This dual action could make the compound a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the methoxyphenyl and tetrazole groups contributes significantly to the compound's biological activity:
- Methoxy Group : Enhances lipophilicity and binding interactions.
- Tetrazole Ring : Facilitates interaction with active sites of enzymes and receptors.
Comparative studies with structurally similar compounds show that modifications in these groups can lead to variations in potency and selectivity .
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing reagents like sodium azide for tetrazole formation.
- Biological Evaluation : In vitro assays have demonstrated varying degrees of cytotoxicity across different cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .
Properties
Molecular Formula |
C18H19N5O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-25-13-7-5-12(6-8-13)9-10-19-17(24)16-14-3-2-4-15(14)26-18(16)23-11-20-21-22-23/h5-8,11H,2-4,9-10H2,1H3,(H,19,24) |
InChI Key |
PXFYSGSYTNIQFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
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